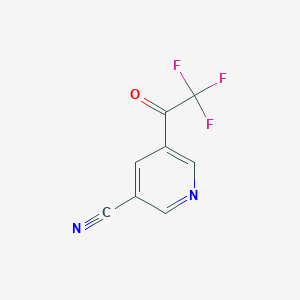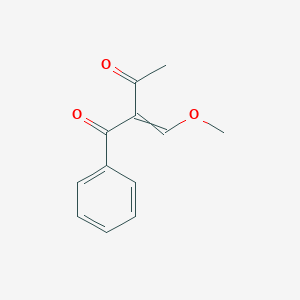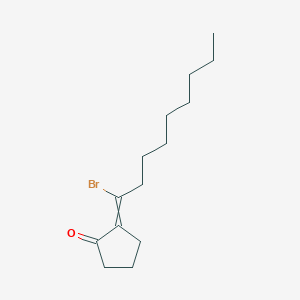![molecular formula C21H16O3S B12628823 {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918341-21-6](/img/structure/B12628823.png)
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acylation processes, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced forms of the original compound .
Applications De Recherche Scientifique
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The phenylmethanone group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone: Similar structure but with a diethylamino group instead of a benzenesulfonyl group.
{4-(Bromomethyl)phenyl}(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group and a prop-2-yn-1-yloxy group.
Uniqueness
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone is unique due to the presence of both a benzenesulfonyl group and a phenylmethanone group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
918341-21-6 |
|---|---|
Formule moléculaire |
C21H16O3S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[4-[2-(benzenesulfonyl)ethenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O3S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-25(23,24)20-9-5-2-6-10-20/h1-16H |
Clé InChI |
HBVXIDCVEGOHAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)
![5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12628764.png)
![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12628774.png)


![1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid](/img/structure/B12628793.png)
![1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine](/img/structure/B12628794.png)

![13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one](/img/structure/B12628798.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)


